molecular formula C24H24ClN5O2 B2581156 9-(3-chloro-2-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-86-9

9-(3-chloro-2-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2581156
CAS RN: 877616-86-9
M. Wt: 449.94
InChI Key: UIMKCEXSNXOTJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3-chloro-2-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H24ClN5O2 and its molecular weight is 449.94. The purity is usually 95%.
BenchChem offers high-quality 9-(3-chloro-2-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-chloro-2-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research has delved into the synthesis of various purinediones, exploring their chemical properties and synthetic pathways. For example, Ondrej Simo and colleagues described new [c,d]-fused purinediones, showcasing methods to obtain these compounds either through a four-step synthesis from specific precursors or alternatively via a process involving intramolecular alkylation in dimethylformamide (DMF) in the presence of potassium carbonate (Ondrej Simo, A. Rybár, & J. Alföldi, 1995). This research underscores the synthetic versatility and chemical reactivity of purinedione derivatives, laying a foundation for further functionalization and exploration of their potential applications.

Biological Activity and Potential Therapeutic Applications

Several studies have investigated the biological activities of purinedione derivatives, identifying their potential as therapeutic agents. For instance, Sławomir Jurczyk et al. prepared and evaluated derivatives of arylpiperazine and pyrimido[2,1-f]purine-2,4-dione for their affinity for serotonin receptors, uncovering compounds with high affinity for 5-HT(1A) and alpha(1) receptors, indicating potential applications in neurological disorders (Sławomir Jurczyk et al., 2004).

Furthermore, the exploration of purine-diones and pyridopyrimidine-diones revealed compounds with significant anticancer activity, highlighting the role of such molecules in the development of new oncological therapies (A. Hayallah, 2017).

Targeted Drug Development for Neurodegenerative Diseases

Research on tetrahydropyrimido[2,1-f]purinediones has also focused on their potential for treating neurodegenerative diseases. Compounds have been evaluated for their interactions with adenosine receptors and monoamine oxidases, identifying several candidates that could serve as multiple target drugs for diseases like Parkinson's and Alzheimer's (P. Koch et al., 2013). This demonstrates the therapeutic promise of purinediones in addressing complex neurodegenerative conditions through multi-targeted approaches.

properties

IUPAC Name

9-(3-chloro-2-methylphenyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2/c1-16-18(25)10-6-11-19(16)28-13-7-14-29-20-21(26-23(28)29)27(2)24(32)30(22(20)31)15-12-17-8-4-3-5-9-17/h3-6,8-11H,7,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMKCEXSNXOTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-chloro-2-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.